iridium(3+);(Z)-4-oxopent-2-en-2-olate
Overview
Description
iridium(3+);(Z)-4-oxopent-2-en-2-olate is a coordination complex with the chemical formula Ir(C₅H₇O₂)₃. It is a yellow-orange solid that is soluble in organic solvents and is known for its thermal stability. This compound is widely used in various scientific and industrial applications due to its unique properties.
Preparation Methods
iridium(3+);(Z)-4-oxopent-2-en-2-olate is typically synthesized from iridium trichloride (IrCl₃) and acetylacetone (C₅H₈O₂). The reaction involves the coordination of the acetylacetonate ligands to the iridium center. The process can be summarized as follows:
Synthetic Route: The reaction between iridium trichloride and acetylacetone in the presence of a base, such as sodium carbonate, leads to the formation of this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete coordination.
Industrial Production: On an industrial scale, the synthesis involves similar steps but is optimized for higher yields and purity.
Chemical Reactions Analysis
iridium(3+);(Z)-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iridium oxides, which are useful in catalysis.
Reduction: The compound can be reduced to lower oxidation states of iridium, which are also valuable in different catalytic processes.
Substitution: The acetylacetonate ligands can be substituted with other ligands, allowing for the formation of a wide range of iridium complexes.
Common Reagents and Conditions: Typical reagents include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like hydrogen gas for reduction reactions. Substitution reactions often require the presence of other ligands and suitable solvents.
Major Products: The major products of these reactions include various iridium oxides, reduced iridium species, and substituted iridium complexes.
Scientific Research Applications
iridium(3+);(Z)-4-oxopent-2-en-2-olate has a broad range of applications in scientific research:
Chemistry: It is used as a precursor in the chemical vapor deposition (CVD) process to create iridium coatings and iridium oxide nanoclusters.
Biology: The compound is investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Research is ongoing to explore its use in photodynamic therapy and as a component in drug delivery systems.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and as a catalyst in various industrial chemical reactions
Mechanism of Action
The mechanism by which iridium(3+);(Z)-4-oxopent-2-en-2-olate exerts its effects is primarily through its ability to act as a catalyst. The acetylacetonate ligands stabilize the iridium center, allowing it to participate in various catalytic cycles. The compound can facilitate reactions by providing a stable environment for the activation of substrates and the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
iridium(3+);(Z)-4-oxopent-2-en-2-olate can be compared with other metal acetylacetonates, such as:
- Platinum(II) acetylacetonate
- Rhodium(III) acetylacetonate
- Palladium(II) acetylacetonate
These compounds share similar coordination environments but differ in their catalytic properties and applications. This compound is unique due to its high thermal stability and effectiveness in specific catalytic processes, such as those involving C-H activation .
Properties
IUPAC Name |
iridium(3+);(Z)-4-oxopent-2-en-2-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYTZTFNIRBLNA-LNTINUHCSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ir+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ir+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935428 | |
Record name | Iridium acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | Iridium(III) acetylacetonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14922 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15635-87-7 | |
Record name | Iridium acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(pentane-2,4-dionato-O,O')iridium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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